

E3 Ligase Recruitment by PROTAC IRAK4 Degradar-3: A Technical Overview

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Compound of Interest

Compound Name: PROTAC IRAK4 degrader-3

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Introduction

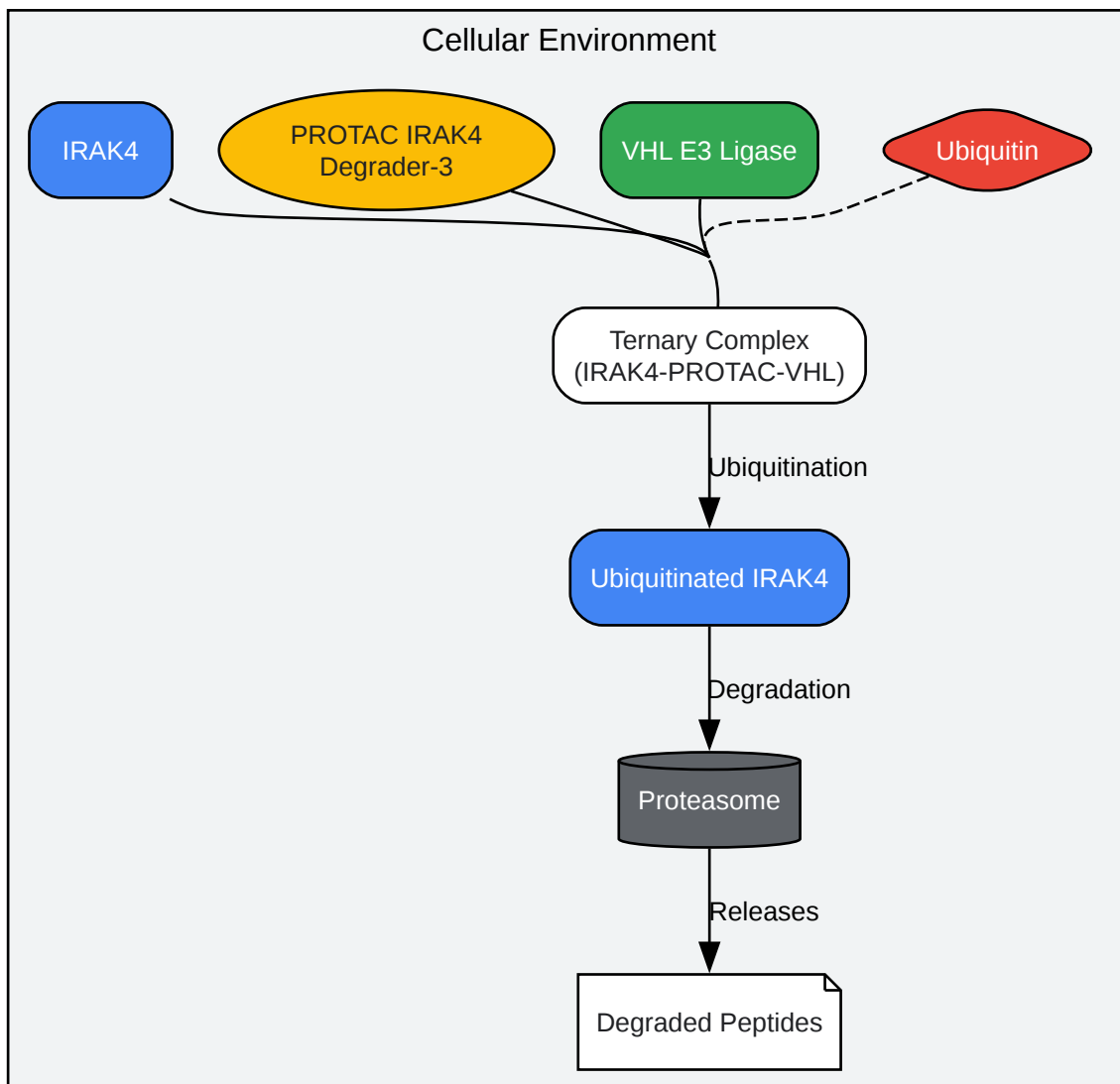
PROTAC IRAK4 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in inflammatory signaling pathways, IRAK4 represents a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and certain cancers. Unlike traditional small-molecule inhibitors that only block the kinase activity of their targets, PROTACs like IRAK4 degrader-3 offer a distinct mechanism of action by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This technical guide provides an in-depth overview of the recruitment of the E3 ligase by **PROTAC IRAK4 degrader-3**, summarizing available data and outlining key experimental protocols for its characterization.

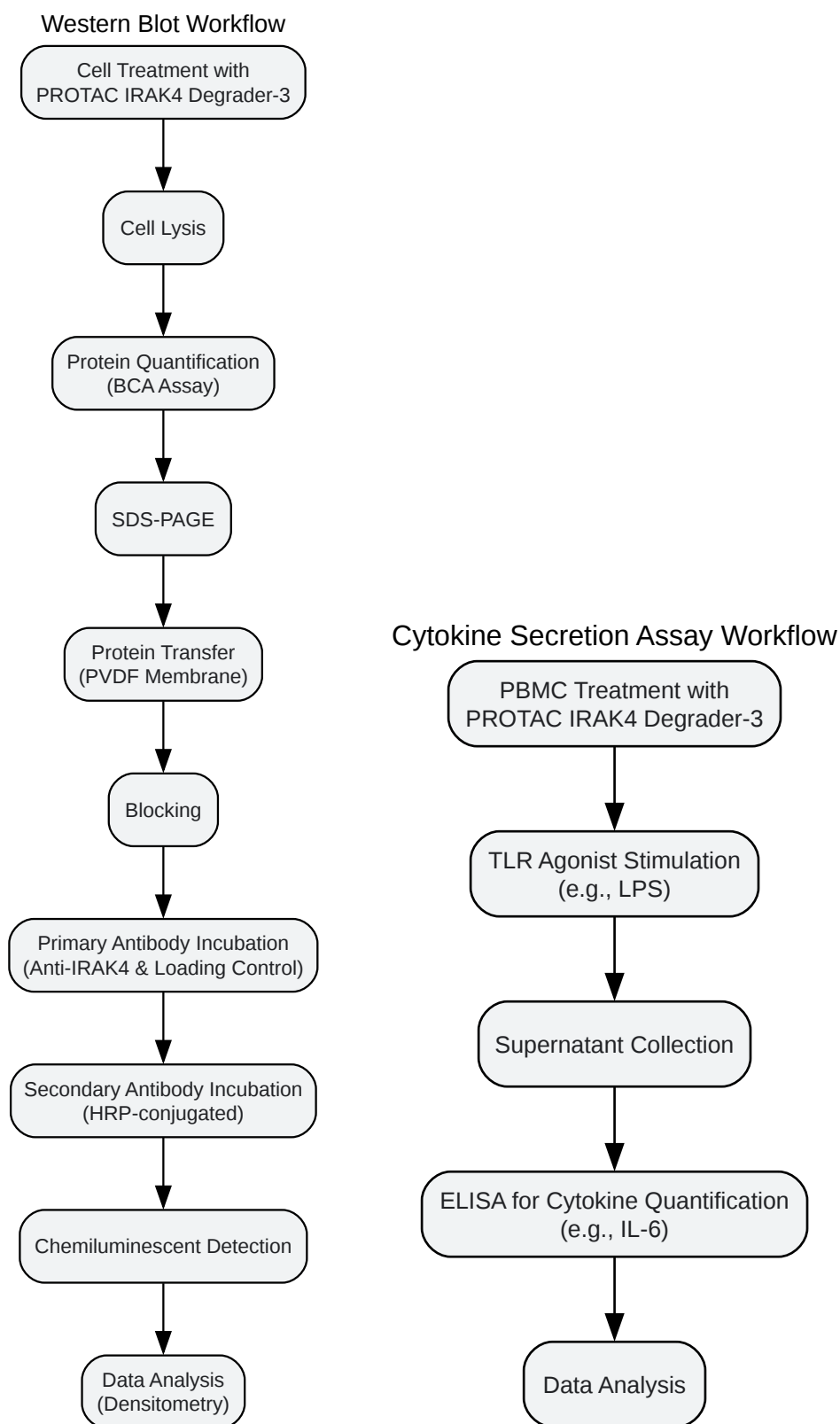
PROTAC IRAK4 degrader-3 is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this degrader engages the von Hippel-Lindau (VHL) E3 ligase, as indicated by its chemical structure and available information. The formation of a ternary complex between IRAK4, the PROTAC, and VHL is the critical first step in the degradation process, leading to the ubiquitination of IRAK4 and its subsequent recognition and degradation by the proteasome.

Core Mechanism: VHL-Mediated Degradation of IRAK4

The primary mechanism of action for **PROTAC IRAK4 degrader-3** involves the formation of a [IRAK4]-[PROTAC]-[VHL] ternary complex. This proximity-induced event facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of IRAK4. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the IRAK4 protein.

Mechanism of PROTAC IRAK4 Degradar-3





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